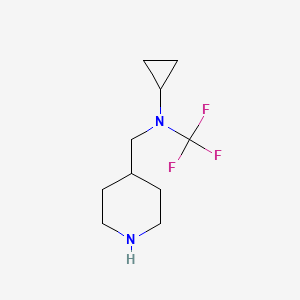
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring, a piperidine moiety, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Piperidine Moiety: Piperidine can be introduced via nucleophilic substitution reactions.
Addition of the Trifluoromethyl Group: This step can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions could target the cyclopropane ring or the piperidine nitrogen.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to dealkylated products.
Scientific Research Applications
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine and trifluoromethyl groups can interact with enzymes or receptors, modulating their activity. The cyclopropane ring may confer rigidity to the molecule, affecting its binding properties.
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-ylmethyl)-N-methylcyclopropanamine
- N-(piperidin-4-ylmethyl)-N-ethylcyclopropanamine
- N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclobutanamine
Uniqueness
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds without this group.
Properties
Molecular Formula |
C10H17F3N2 |
|---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)15(9-1-2-9)7-8-3-5-14-6-4-8/h8-9,14H,1-7H2 |
InChI Key |
HVTBDRWUHQLIEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2CCNCC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















